n-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine
Description
N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine is a tertiary amine featuring a 2,4,4-trimethylpentan-2-amine backbone substituted with a 2-methoxybenzyl group.
Key properties inferred from analogs:
Properties
Molecular Formula |
C16H27NO |
|---|---|
Molecular Weight |
249.39 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C16H27NO/c1-15(2,3)12-16(4,5)17-11-13-9-7-8-10-14(13)18-6/h7-10,17H,11-12H2,1-6H3 |
InChI Key |
ZGKSKCLFQQHBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2,4,4-trimethylpentan-2-amine.
Introduction of the Methoxybenzyl Group: The intermediate is then reacted with 2-methoxybenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the methoxybenzyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It has been investigated for its potential biological activities, including interactions with specific receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as an agonist or antagonist at certain receptors, influencing various biochemical processes. For example, it may interact with serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
N-(2,2-Dimethylpropyl)-2,4,4-trimethylpentan-2-amine
- Structure : Shares the 2,4,4-trimethylpentan-2-amine backbone but substitutes the 2-methoxybenzyl group with a 2,2-dimethylpropyl (neopentyl) group.
- Synthesis : Prepared via alkylation of 2,4,4-trimethylpentan-2-amine with neopentyl halides .
- Properties :
- Applications : Primarily used in industrial settings (e.g., corrosion inhibitors) rather than pharmacology .
25X-NBOMe Derivatives (e.g., 25C-NBOMe, 25E-NBOMe)
- Structure : Feature a phenethylamine core with a 2,5-dimethoxy substitution and an N-(2-methoxybenzyl) group. The target compound lacks the phenethylamine core but shares the N-(2-methoxybenzyl) moiety.
- Key Differences :
- Bioactivity : NBOMe compounds act as potent 5-HT2A agonists due to their phenethylamine backbone, whereas the target compound’s branched alkyl chain may limit receptor engagement .
- Fragmentation Patterns : Mass spectrometry of NBOMe derivatives shows characteristic ions (e.g., m/z = 121.0648 for the N-(2-methoxybenzyl) group), which may also appear in the target compound’s spectra .
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulfenamide
- Structure : Contains a 2,4,4-trimethylpentan-2-amine backbone linked to a benzothiazole-sulfenamide group.
- Comparison :
Data Tables
Table 1. Physical and Chemical Properties
TMPA = trimethylpentan-2-amine; *TMB = tetramethylbutyl; SA = sulfenamide
Table 2. Spectral Comparison (Mass Spectrometry)
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis may parallel methods for NBOMe derivatives (e.g., Schiff base formation or reductive amination) but requires optimization due to steric hindrance from the branched alkyl chain .
- Pharmacological Potential: While lacking the phenethylamine core of NBOMe drugs, the 2-methoxybenzyl group could confer mild receptor interactions, warranting further binding assays .
- Industrial Relevance : Analogous to sulfenamide derivatives, the compound’s stability and lipophilicity may suit applications in material science or surfactants .
Notes
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